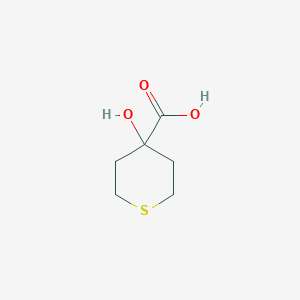

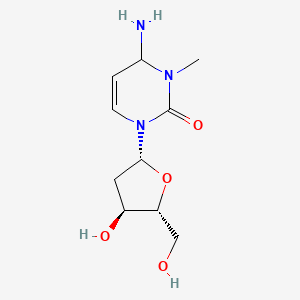

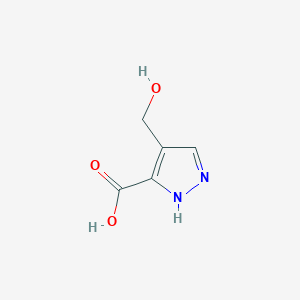

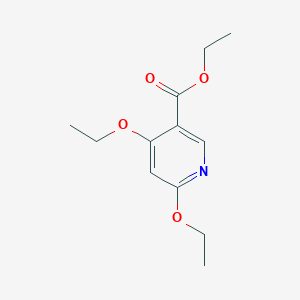

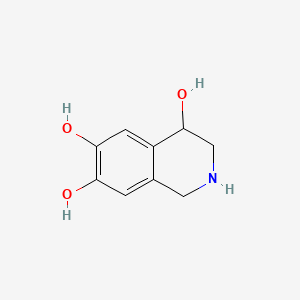

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol

Overview

Description

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol is a type of isoquinoline . Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products . THIQ-based natural and synthetic compounds have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of this compound and its derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of this compound is an important aspect of its chemical properties. The structure is based on the isoquinoline scaffold, which is a key structural motif of various natural products and therapeutic lead compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its C (1)-functionalization . These reactions often involve the isomerization of an iminium intermediate .Scientific Research Applications

2. Asymmetric Catalysis and Natural Products Synthesis The tetrahydroisoquinoline structure is a crucial component in natural products. C1-chiral tetrahydroisoquinolines have exhibited a range of bioactivities. Novel catalytic stereoselective strategies for synthesizing these structures have been developed, significantly impacting the total synthesis of alkaloid natural products (Liu et al., 2015).

3. Multicomponent Reactions for C(1)-Functionalization Significant research interest has been directed towards synthesizing C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline due to their role as precursors for various biologically active alkaloids. Various multicomponent reactions, particularly those involving isomerization of the iminium intermediate, have been explored for this functionalization (Kaur & Kumar, 2020).

4. Therapeutic Applications and Patent Review 1,2,3,4-Tetrahydroisoquinoline (THIQ) compounds have been patented for various therapeutic applications, including cancer, malaria, and central nervous system disorders. These patents reveal the broad range of potential medical uses for THIQ derivatives (Singh & Shah, 2017).

5. Asymmetric Hydrogenation in Drug Synthesis Asymmetric hydrogenation of isoquinolinium salts, particularly involving tetrahydroisoquinolines (THIQs), is a key process in synthesizing pharmaceutical drugs and drug candidates. This method has been developed to overcome limitations like limited substrate scope and the need for chiral auxiliaries (Iimuro et al., 2013).

6. Anticancer Agents Synthesis Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated as potential anticancer agents. These derivatives, maintaining the tetrahydroisoquinoline moiety, have shown potent cytotoxicity and represent a promising direction for novel anticancer drug discovery (Redda et al., 2010).

7. Neurotoxicity and Neuroprotection 1,2,3,4-Tetrahydroisoquinolines (TIQs) have been studied for their neurotoxic and neuroprotective properties. While some TIQs show potent neurotoxic actions, others like higenamine and 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrate unique neuroprotective and neurorestorative actions, indicating their significance in neurological research (Peana et al., 2019).

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol (THIQ) is a class of isoquinoline alkaloids . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It’s known that thiq based compounds interact with their targets to exert biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given its biological activities against various infective pathogens and neurodegenerative disorders , it can be inferred that it may influence pathways related to these conditions.

Result of Action

It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions for research on 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol could involve further exploration of its biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could be another area of focus .

Biochemical Analysis

Biochemical Properties

It is known that tetrahydroisoquinoline-based natural and synthetic compounds interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol is not well-defined. It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,6,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-1-5-3-10-4-9(13)6(5)2-8(7)12/h1-2,9-13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIMUEXSLJYHIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC(=C(C=C2CN1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965259 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50988-14-2 | |

| Record name | 4,6,7-Isoquinolinetriol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050988142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.